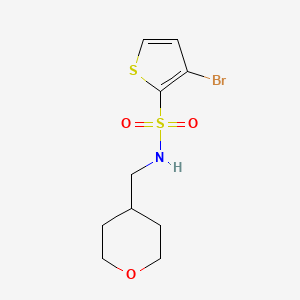
4-chloro-2-methyl-N-pyrrolidin-3-ylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-2-methyl-N-pyrrolidin-3-ylbenzenesulfonamide, commonly known as CPBS, is a chemical compound that has been widely used in scientific research for its unique properties. CPBS is a sulfonamide derivative that is commonly used as a probe molecule to study the interactions between proteins and ligands.
Wirkmechanismus
CPBS acts as a competitive inhibitor of protein-ligand interactions. It binds to the active site of the protein, preventing the ligand from binding. This mechanism of action allows researchers to study the binding of ligands to proteins in a controlled environment.
Biochemical and Physiological Effects:
CPBS has been shown to have no significant biochemical or physiological effects on cells or tissues. It does not affect cell viability, proliferation, or apoptosis. CPBS has also been shown to have no significant effects on animal behavior or physiology.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of CPBS is its ability to act as a competitive inhibitor in protein-ligand interactions. This allows researchers to study the binding of ligands to proteins in a controlled environment. CPBS is also relatively easy to synthesize, making it readily available for use in scientific research.
One limitation of CPBS is its specificity. It only binds to certain proteins and may not be effective in studying the interactions of other proteins. Additionally, CPBS may not be effective in studying the interactions of ligands that bind to allosteric sites on proteins.
Zukünftige Richtungen
There are several future directions for CPBS research. One area of interest is the development of CPBS derivatives with improved specificity for certain proteins. Another area of interest is the use of CPBS in the development of new drugs for the treatment of diseases. CPBS has also been used in the development of biosensors for the detection of ligands in biological samples.
Synthesemethoden
CPBS can be synthesized by reacting 4-chloro-2-methylbenzenesulfonyl chloride with pyrrolidine in the presence of a base. The reaction yields CPBS as a white crystalline solid with a melting point of 174-176°C.
Wissenschaftliche Forschungsanwendungen
CPBS is commonly used as a probe molecule to study the interactions between proteins and ligands. It has been used to study the binding of ligands to the ATP-binding site of protein kinases, as well as the binding of ligands to the active site of enzymes. CPBS has also been used to study the binding of ligands to the estrogen receptor.
Eigenschaften
IUPAC Name |
4-chloro-2-methyl-N-pyrrolidin-3-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O2S/c1-8-6-9(12)2-3-11(8)17(15,16)14-10-4-5-13-7-10/h2-3,6,10,13-14H,4-5,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJPYIYROZDEZMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)S(=O)(=O)NC2CCNC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-2-methyl-N-pyrrolidin-3-ylbenzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(3-chlorophenyl)methyl]-1-(oxan-4-yl)methanamine](/img/structure/B7555169.png)


![3-[(1-Methylimidazol-2-yl)methylamino]benzoic acid](/img/structure/B7555186.png)

![N-[(1-methylimidazol-2-yl)methyl]quinolin-3-amine](/img/structure/B7555210.png)
![4-[3-(2-hydroxyethyl)piperidin-1-yl]-N-methylbenzenesulfonamide](/img/structure/B7555217.png)

![2-[2-(4,5-Dimethylimidazol-1-yl)ethoxy]benzoic acid](/img/structure/B7555233.png)
![2-[4-(3-Methylphenyl)butan-2-ylamino]cyclohexan-1-ol](/img/structure/B7555240.png)
![(2S)-5-amino-2-[3-(3-methylphenyl)propanoylamino]-5-oxopentanoic acid](/img/structure/B7555250.png)
![(2S)-5-amino-2-[3-(2-methylphenyl)propanoylamino]-5-oxopentanoic acid](/img/structure/B7555251.png)
![1-methyl-N-[(5-methyl-1H-pyrazol-4-yl)methyl]imidazole-4-sulfonamide](/img/structure/B7555261.png)
![3-[Ethyl-(1-methylimidazol-4-yl)sulfonylamino]propanoic acid](/img/structure/B7555267.png)